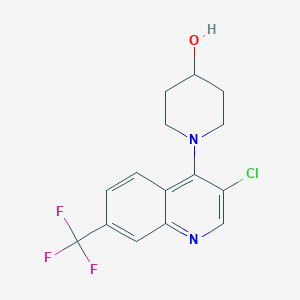
1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a chloro and trifluoromethyl group, along with a piperidin-4-ol moiety, making it a unique and potentially valuable molecule in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and β-ketoesters.
Introduction of Substituents: The chloro and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.
Piperidin-4-ol Addition: The piperidin-4-ol moiety is attached through nucleophilic substitution reactions, often using piperidine and appropriate protecting groups to ensure selective reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions to scale up the synthesis efficiently.
Analyse Chemischer Reaktionen
1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols, to create diverse derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its quinoline core.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding, providing insights into biological pathways and potential therapeutic targets.
Chemical Synthesis: As a building block, it aids in the synthesis of more complex molecules, contributing to the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting topoisomerase enzymes, which are crucial for DNA replication and transcription. Additionally, the compound may bind to G-protein coupled receptors, modulating signal transduction pathways involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Compared to other quinoline derivatives, 1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol stands out due to its unique substitution pattern, which enhances its biological activity and specificity. Similar compounds include:
Ciprofloxacin: A well-known quinolone antibiotic with a fluorine substitution that enhances its antibacterial activity.
Chloroquine: An antimalarial drug with a chloro substitution, known for its effectiveness against Plasmodium species.
Quinine: A natural alkaloid used to treat malaria, featuring a quinoline core but different substituents.
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C15H14ClF3N2O |
|---|---|
Molekulargewicht |
330.73 g/mol |
IUPAC-Name |
1-[3-chloro-7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H14ClF3N2O/c16-12-8-20-13-7-9(15(17,18)19)1-2-11(13)14(12)21-5-3-10(22)4-6-21/h1-2,7-8,10,22H,3-6H2 |
InChI-Schlüssel |
UKBNEFMEVWIGKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1O)C2=C3C=CC(=CC3=NC=C2Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



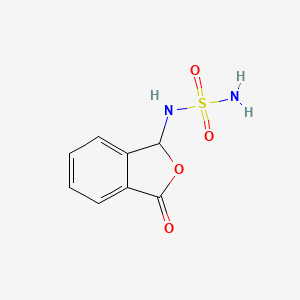

![2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872748.png)
![5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12872751.png)
![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)
![Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]-](/img/structure/B12872769.png)
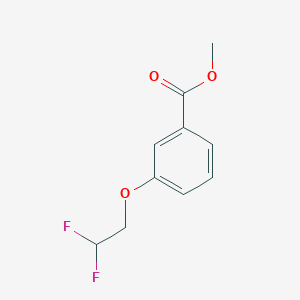
![2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12872772.png)
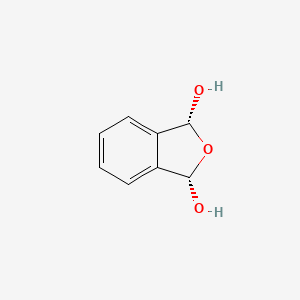


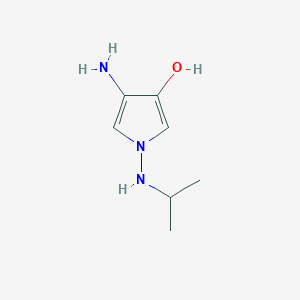
![2-(Aminomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12872818.png)
